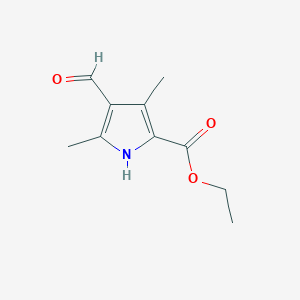

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13665. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)8(5-12)7(3)11-9/h5,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJUICOFPKFFGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176418 | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-64-6 | |

| Record name | Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dimethyl-4-formyl-1H-pyrrole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It is known that the compound can be used in the synthesis of various azomethines (schiff bases), which have a wide range of biological activities.

Mode of Action

The compound interacts with various aromatic amines and 5-amino-3-(4-bromo-phenyl(tolyl))-1H-pyrazole to form new azomethines as Schiff bases. The structure and E-configuration of the azomethine fragment were detected by the methods of 1H NMR spectroscopy and X-ray analysis.

Biochemical Pathways

The compound’s reaction with thioglycolic acid leads to the formation of ethyl 3,5-dimethyl-4-(5-oxo-1,3-oxathiolan-2-yl)-1h-pyrrole-2-carboxylate.

Biochemische Analyse

Biochemical Properties

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to participate in reactions involving aldehyde and carboxylic acid functional groups. The compound can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, it may interact with enzymes that catalyze oxidation-reduction reactions, influencing the overall metabolic processes.

Cellular Effects

The effects of this compound on cells include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may affect the expression of genes involved in oxidative stress responses, thereby influencing the cell’s ability to manage reactive oxygen species. Furthermore, its impact on cellular metabolism can result in shifts in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be relatively stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that its effects on cellular function can persist, with potential cumulative impacts on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular resilience to oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s toxicity significantly increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenases and carboxylesterases, which facilitate its conversion to other metabolites. These interactions can affect metabolic flux and the levels of various metabolites within the cell, potentially influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with organelle-specific enzymes and proteins, thereby modulating their activity and influencing cellular processes.

Biologische Aktivität

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester (CAS Number: 2199-64-6) is a pyrrole derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound's structure, consisting of a pyrrole ring substituted with formyl and carboxylic acid groups, suggests various pharmacological properties. This article reviews its biological activity, including cytotoxicity, antiproliferative effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Melting Point : 145 °C

- Structure :

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Cytotoxicity and Antiproliferative Effects

Studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, a recent study assessed its effects on melanoma (SH-4) and keratinocyte (HaCaT) cells using the MTT assay. The results indicated that this compound induced apoptosis in SH-4 cells with an IC50 value of approximately 44.63 µM, comparable to standard chemotherapeutics like Cisplatin and Temozolomide .

| Cell Line | IC50 (µM) | Apoptotic Effect |

|---|---|---|

| SH-4 | 44.63 ± 3.51 | Significant increase in apoptotic cell populations |

| HaCaT | Not specified | Low cytotoxicity observed |

The mechanism by which this compound induces apoptosis appears to involve cell cycle arrest predominantly in the S phase and G2 phase. Flow cytometry analysis revealed that treatment with this compound significantly increased the number of cells in these phases while decreasing the G0/G1 phase population .

Case Study 1: Antitumor Activity

A study focused on the synthesis and biological evaluation of pyrrole derivatives, including this compound, highlighted its potential as an antitumor agent. The compound was tested against various tumor cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Structure–Activity Relationship (SAR)

Further research into the structure–activity relationship (SAR) of this compound indicated that specific substitutions on the pyrrole ring enhance its biological activity. The presence of electron-donating groups was found to increase cytotoxic potency against cancer cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Organic Chemistry

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester is primarily utilized in organic synthesis. Its structure allows it to participate in various reactions, such as:

- Condensation Reactions: It can undergo condensation with amines to form pyrrole derivatives, which are crucial in developing pharmaceuticals.

- Aldol Reactions: The compound can act as a nucleophile in aldol reactions, leading to the formation of larger carbon frameworks.

Case Study: A study demonstrated the synthesis of novel pyrrole derivatives through the reaction of this compound with various amines, yielding compounds with enhanced biological activity .

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its ability to form biologically active derivatives. Specific applications include:

- Antimicrobial Agents: Derivatives of this compound have been tested for antimicrobial properties against various pathogens.

- Anti-cancer Research: Some derivatives exhibit cytotoxic activity against cancer cell lines, making them candidates for further development as anti-cancer agents.

Data Table: Antimicrobial Activity of Derivatives

| Compound Name | Activity | Organism Tested |

|---|---|---|

| Derivative A | Active | E. coli |

| Derivative B | Moderate | S. aureus |

| Derivative C | Inactive | P. aeruginosa |

Material Science

In material science, the compound's derivatives are explored for their potential use in:

- Conductive Polymers: Pyrrole derivatives can be polymerized to create conductive materials used in electronic devices.

- Sensors: The unique properties of pyrrole-based materials make them suitable for sensor applications, particularly in detecting gases or biological markers.

Case Study: Research has indicated that films made from polymerized forms of this compound exhibit excellent conductivity and stability, making them suitable for sensor applications .

Agrochemical Applications

The compound's derivatives are also being investigated for agrochemical uses:

- Pesticides: Certain derivatives have shown insecticidal properties.

- Herbicides: Research indicates potential herbicidal activity against specific weed species.

Data Table: Herbicidal Activity

| Compound Name | Activity Level | Target Weed |

|---|---|---|

| Herbicide A | High | Amaranthus sp. |

| Herbicide B | Moderate | Setaria viridis |

Vorbereitungsmethoden

Classical Pyrrole Synthesis and Functionalization

The preparation of the target compound often starts from substituted pyrrole derivatives, followed by selective functional group transformations:

Knorr Pyrrole Synthesis: Used to prepare substituted pyrroles by condensation of β-ketoesters and amines or related precursors. For example, the synthesis of tetra-substituted pyrroles via oxime intermediates and reductive cyclization has been reported.

Selective Ester Hydrolysis and Decarboxylation: Monoester hydrolysis of diesters followed by decarboxylation under acidic conditions (e.g., stirring in HCl and ethanol) yields monoester-substituted pyrroles suitable for further functionalization.

Formylation via Vilsmeier-Haack Reaction: The unsubstituted pyrrole position (usually the 4-position) is formylated using Vilsmeier reagent generated from DMF and POCl3 in organic solvents like dichloromethane. This step is critical to introduce the formyl group.

Continuous Flow Synthesis and Optimization

Recent research has explored continuous flow methods for improved control and scalability:

Decarboxylation Step: Optimization of temperature and residence time in continuous flow reactors enhances selectivity and yield of the monoester intermediate.

Formylation Step: Residence time and temperature are key parameters optimized for efficient Vilsmeier-Haack formylation in continuous flow setups, improving reaction control and throughput.

Base Hydrolysis of Esters: Base hydrolysis (e.g., with aqueous potassium hydroxide) of ethyl esters in continuous flow systems has been optimized to yield the desired acid or ester derivatives with high purity.

Detailed Preparation Method from Brominated Aldehyde and Ring Closure

A patented synthetic method provides an alternative route starting from propionaldehyde:

This method avoids the use of costly or environmentally harmful reagents such as sodium nitrite and tert-butyl acetoacetate, enabling easier scale-up and industrial production.

Reaction Conditions and Optimization Summary

Research Findings and Practical Notes

The continuous flow synthesis approach offers superior control over reaction parameters, leading to enhanced selectivity, reproducibility, and scalability compared to batch processes.

The bromination-ring closure method is advantageous for industrial production due to mild reaction conditions, availability of raw materials, and avoidance of environmentally problematic reagents.

The Vilsmeier-Haack formylation remains the most reliable method for introducing the formyl group at the 4-position on the pyrrole ring, with temperature and residence time being critical factors for optimizing yield and purity.

Purification steps including organic solvent extraction, drying, and crystallization are essential to isolate the product with high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|

| Classical Knorr + Hydrolysis + Vilsmeier-Haack | β-Ketoesters, oximes, DMF, POCl3 | Pyrrole synthesis, selective hydrolysis, formylation | Well-established, good yields | Multi-step, batch process, requires careful control |

| Continuous Flow Synthesis | Pyrrole diesters, bases, DMF, POCl3 | Hydrolysis, decarboxylation, formylation in flow reactors | High selectivity, scalable, reproducible | Requires flow reactor setup |

| Bromination + Ring Closure (Patented) | Propionaldehyde, bromine, ethyl acetoacetate, ammonia | Bromination, ring closure, isolation | Mild conditions, environmentally friendly, industrially viable | Requires bromine handling, multi-step |

Q & A

Q. What are the common synthetic routes for 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester, and how can reaction yields be optimized?

The compound is typically synthesized via formylation of a pre-functionalized pyrrole ester. For example, describes a similar pyrrole derivative synthesized using a general procedure (21% yield), highlighting the need for optimized conditions. Key steps include protecting group strategies and selective formylation using reagents like phosphoryl chloride or Vilsmeier-Haack conditions. Low yields (e.g., 21%) often arise from side reactions at the reactive pyrrole core; optimizing temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of formylating agents can improve efficiency . Characterization via H NMR (e.g., δ 12.52 ppm for aldehyde protons) and LCMS (e.g., ESIMS m/z 402.2) is critical for confirming structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the formyl group in this compound?

The formyl group () is identified via H NMR (δ 9.5–10.5 ppm for aldehydes) and IR spectroscopy (strong stretch near 1700–1750 cm). In , the aldehyde proton of a related compound appears at δ 12.52 ppm (singlet), while IR would show a carbonyl stretch. Mass spectrometry (e.g., ESIMS m/z 402.2) confirms molecular weight, and X-ray crystallography (as in ) provides definitive structural validation, including bond angles and packing interactions .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G* level) model the electron density distribution, frontier molecular orbitals (HOMO/LUMO), and Fukui indices to predict nucleophilic/electrophilic sites. For instance, demonstrates DFT’s accuracy in thermochemical properties (average deviation ±2.4 kcal/mol), which can guide synthetic modifications. The formyl group’s electron-withdrawing nature lowers HOMO energy, making the pyrrole ring susceptible to nucleophilic attacks at the 2- and 5-positions. Such insights aid in designing derivatives for catalytic or pharmaceutical applications .

Q. What methodologies are used in molecular docking studies to evaluate its potential as a protease inhibitor?

Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins like SARS-CoV-2 main protease (6LU7). reports a related pyrrole-chromen derivative with a docking score of −7.6 kcal/mol, interacting with MET-49, HIS-164, and GLU-166 residues. Key steps include:

- Protein preparation (removing water, adding hydrogens).

- Ligand optimization (MMFF94 force field).

- Grid box centered on the active site.

- Validation via RMSD clustering (<2 Å). ADME/toxicity predictions (e.g., SwissADME) further evaluate drug-likeness, as shown in for intestinal absorption (98.2%) and CYP2D6 inhibition .

Q. How can contradictions in experimental vs. computational data be resolved for this compound?

Discrepancies between observed reactivity (e.g., unexpected substitution patterns) and DFT predictions may arise from solvent effects or transition-state barriers not accounted for in gas-phase calculations. highlights the role of gradient corrections in improving correlation energies (±2–5%). Hybrid QM/MM simulations or explicit solvent models (e.g., COSMO) can reconcile such differences. For example, if a reaction favors the 4-position experimentally but DFT predicts 2-position reactivity, solvation free energy or steric effects in the transition state may explain the divergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.